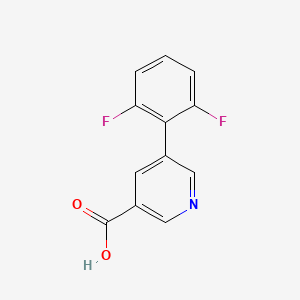

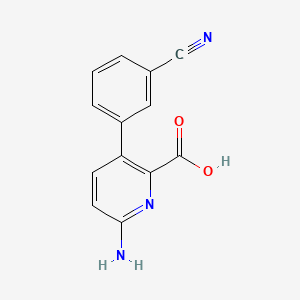

6-Amino-3-(3-cyanophenyl)picolinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

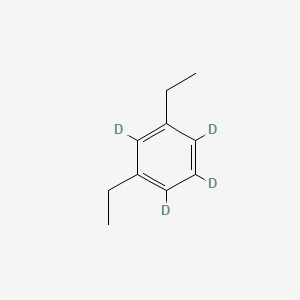

The synthesis of picolinates, which includes 6-Amino-3-(3-cyanophenyl)picolinic acid, has been investigated through a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes . A novel nanoporous heterogeneous catalyst, UiO-66 (Zr)-N (CH 2 PO 3 H 2) 2, was employed to facilitate this process .Molecular Structure Analysis

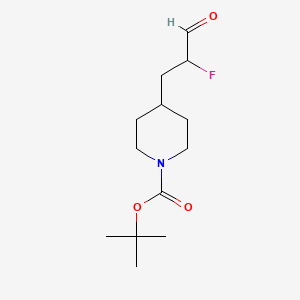

The molecular structure of this compound consists of 13 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. The molecular weight of the compound is 239.234.科学的研究の応用

Fluorogenic Amides Synthesis for Sensing Applications

A study by Kondaveeti et al. (2014) demonstrated the synthesis of new fluorogenic amides of agarose with nicotinic and picolinic acids employing carbodiimide chemistry. The fluorogenic pyridine carboxylic acid amides of agarose exhibited significant fluorescence emissions, suggesting their potential applications as sensors in biomedical and pharmaceutical industries (Kondaveeti, Mehta, & Siddhanta, 2014).

Europium and Terbium Sensitizers

Andres and Chauvin (2011) synthesized 6-phosphoryl picolinic acid (6PPA) derivatives used as europium and terbium sensitizers. These compounds, once complexed to lanthanide ions, demonstrated increased emission intensity and stability constants, highlighting their potential in photophysical applications (Andres & Chauvin, 2011).

Coordination Environments and Pseudopolymorphism in Iron(III) Complexes

Tabatabaee et al. (2013) explored the coordination environments of iron(III) in complexes with dipicolinic acid and 2-amino-6-picoline, showing the influence of molar ratio and solvent type on the formation of complexes. This research provides insights into the structural diversity and potential applications of these complexes in catalysis and material science (Tabatabaee, Dadkhodaee, & Kukovec, 2013).

Potential Treatment for Human Papillomavirus Infections

Boggs et al. (2007) described an efficient asymmetric synthesis of a compound with a 2-picolinic acid moiety as a potential treatment for human papillomavirus infections. The synthesis highlighted the compound's utility in pharmaceutical development, showcasing the role of picolinic acid derivatives in medicinal chemistry (Boggs, Cobb, Gudmundsson, et al., 2007).

Herbicide Synthesis and Agricultural Applications

Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines to synthesize 4-amino-5-fluoropicolinates, demonstrating a method to access picolinic acids with alkyl or aryl substituents at the 6-position. This research highlights the compound's application in developing potential herbicides, indicating its importance in agricultural chemistry (Johnson, Renga, Galliford, et al., 2015).

作用機序

Picolinic acid, a pyridine carboxylate metabolite of tryptophan, acts as an anti-infective and immunomodulator through its role in zinc transport . It works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This mechanism of action may be similar for 6-Amino-3-(3-cyanophenyl)picolinic acid, but more research is needed to confirm this.

Safety and Hazards

特性

IUPAC Name |

6-amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c14-7-8-2-1-3-9(6-8)10-4-5-11(15)16-12(10)13(17)18/h1-6H,(H2,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMQDCMZDGDGPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692424 |

Source

|

| Record name | 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258632-39-1 |

Source

|

| Record name | 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)